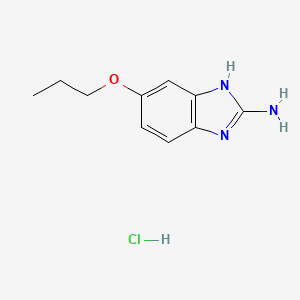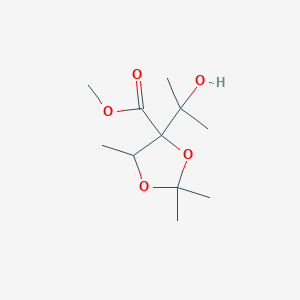
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (MHTD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H22O5 and a molecular weight of 246.30 g/mol.
Applications De Recherche Scientifique
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food science. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various plant pathogens. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential use as a flavoring agent due to its sweet and fruity odor.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate varies depending on its application. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various plant pathogens by disrupting their cell membranes and inhibiting their enzyme activity. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to enhance the flavor of various food products due to its sweet and fruity odor.
Effets Biochimiques Et Physiologiques
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to have various biochemical and physiological effects depending on its application. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to induce apoptosis and inhibit cell proliferation in various cancer cells. It has also been found to exhibit anti-inflammatory and antioxidant activities.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various plant pathogens and enhance the growth of various crops. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to enhance the flavor of various food products and exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of various neurological disorders. Another advantage is its ability to inhibit the growth of various bacteria and fungi, making it a potential pesticide for agricultural use.
One limitation is its potential toxicity, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. One direction is the further investigation of its potential use as a drug delivery system for the treatment of various neurological disorders. Another direction is the further investigation of its potential use as a pesticide for agricultural use.
Other future directions include the investigation of its potential use as a flavoring agent in the food industry and the investigation of its potential use as an antioxidant in various applications. Additionally, further studies are needed to determine the safety and toxicity of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in various experimental conditions.
Méthodes De Synthèse
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be synthesized via a multistep process that involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with isobutyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Propriétés
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCTYKJWHMAKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


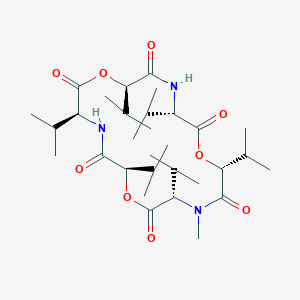
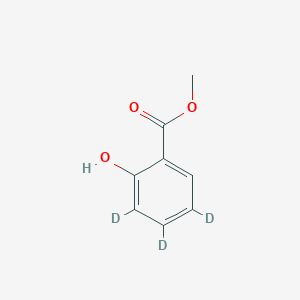
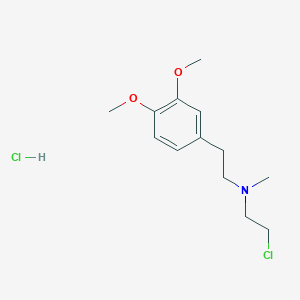
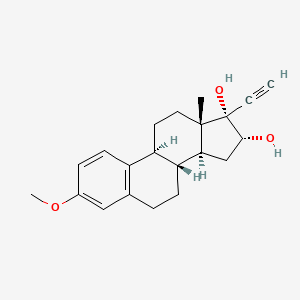
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)

